molecular formula C16H32 B15177900 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane CAS No. 94107-84-3

1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane

Cat. No.: B15177900
CAS No.: 94107-84-3
M. Wt: 224.42 g/mol
InChI Key: FQDMLHIUVNVOCP-UHFFFAOYSA-N
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Description

1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane is an organic compound with the molecular formula C14H28. It is a derivative of cyclohexane, where two tert-butyl groups and two methyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a nucleophile.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-tert-butylbenzene: A similar compound with tert-butyl groups substituted on a benzene ring.

    2,5-Di-tert-butyl-1,4-dimethylbenzene: Another similar compound with tert-butyl and methyl groups substituted on a benzene ring.

Uniqueness

1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its benzene analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclohexane structure is advantageous.

Properties

CAS No.

94107-84-3

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

1,4-ditert-butyl-2,5-dimethylcyclohexane

InChI

InChI=1S/C16H32/c1-11-9-14(16(6,7)8)12(2)10-13(11)15(3,4)5/h11-14H,9-10H2,1-8H3

InChI Key

FQDMLHIUVNVOCP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CC1C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

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